DS-22-inf-021

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

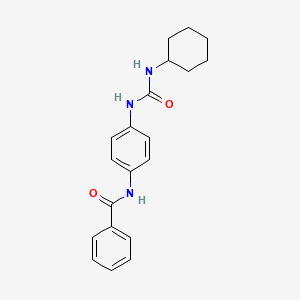

Molecular Formula |

C20H23N3O2 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

N-[4-(cyclohexylcarbamoylamino)phenyl]benzamide |

InChI |

InChI=1S/C20H23N3O2/c24-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)23-20(25)22-16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16H,2,5-6,9-10H2,(H,21,24)(H2,22,23,25) |

InChI Key |

JJQMIANDFZAMOK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Intravenous Neuraminidase Inhibitor Peramivir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peramivir is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme, a critical component for the release and spread of progeny virions from infected host cells. Administered intravenously, Peramivir offers a valuable therapeutic option for the treatment of acute uncomplicated influenza. This technical guide provides an in-depth overview of Peramivir, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and clinical trial data. Detailed experimental protocols for key assays and visualizations of critical pathways are included to support further research and development in the field of influenza antivirals.

Introduction

Influenza remains a significant global health concern, necessitating the development of effective antiviral therapies. The influenza virus neuraminidase (NA) has been a key target for antiviral drug development. NA is a surface glycoprotein that cleaves terminal sialic acid residues from glycoconjugates on the surface of infected cells and newly formed viral particles. This enzymatic activity is essential for the efficient release of progeny virions, preventing their self-aggregation and facilitating their spread to uninfected cells.

Peramivir is a cyclopentane derivative that acts as a transition-state analog inhibitor of the influenza NA enzyme.[1] Its intravenous route of administration provides rapid and high bioavailability, which can be particularly advantageous in patients who are unable to take oral or inhaled medications.[2] This guide will delve into the technical details of Peramivir's pharmacology and clinical performance.

Mechanism of Action

Peramivir functions by binding to the highly conserved active site of the influenza A and B neuraminidase enzyme.[3] This binding is characterized by strong interactions with a triad of conserved arginine residues (R118, R292, and R371) via its negatively charged carboxylate group. By occupying the active site, Peramivir prevents the enzyme from cleaving sialic acid residues, thereby trapping newly synthesized virions on the surface of the infected cell. This inhibition of viral release curtails the spread of the infection within the respiratory tract.

Data Presentation

In Vitro Activity of Peramivir

The in vitro inhibitory activity of Peramivir has been assessed against a wide range of influenza A and B viruses using neuraminidase inhibition assays. The 50% inhibitory concentration (IC50) is a key measure of a drug's potency.

| Influenza Virus Type/Subtype | Number of Isolates | Peramivir IC50 Range (nM) | Median IC50 (nM) | Reference |

| Influenza A (Seasonal) | 15 | 0.09 - 1.4 | 0.2 | [3] |

| Influenza B | 8 | 0.60 - 11 | 1.3 | [3] |

| 2009 H1N1 | Multiple | 0.06 - 0.26 | N/A | [3] |

| H7N9 | N/A | N/A | 184.7 | [4] |

Table 1: In Vitro Neuraminidase Inhibitory Activity of Peramivir.

Pharmacokinetics of Peramivir in Humans

Following intravenous administration, Peramivir exhibits predictable pharmacokinetics. The table below summarizes key pharmacokinetic parameters in healthy adult subjects.

| Dose (IV) | Number of Patients | Mean Cmax (ng/mL) | Mean AUC0-∞ (ng*hr/mL) | Half-Life (hours) | Reference |

| 200 mg | 41 | N/A | N/A | N/A | [3] |

| 400 mg | 40 | N/A | N/A | N/A | [3] |

| 600 mg | 478 | 46,800 | 102,700 | 7.7 - 20.8 | [3] |

Table 2: Pharmacokinetic Parameters of Intravenous Peramivir in Adults.

Clinical Efficacy of Peramivir

Clinical trials have evaluated the efficacy of Peramivir in treating acute uncomplicated influenza. The primary endpoint in many of these studies was the time to alleviation of symptoms.

| Study | Treatment Arms | Primary Outcome | Result | Reference |

| Phase III (NCT00958776) | Peramivir 600 mg IV + SOC vs. Placebo + SOC | Time to Clinical Resolution | 42.5 hours vs. 49.5 hours (p=0.97) | [5] |

| Phase III | Peramivir 300 mg IV vs. Peramivir 600 mg IV vs. Oseltamivir 75 mg oral | Time to Alleviation of Symptoms | 78.0 hrs vs. 81.0 hrs vs. 81.8 hrs (non-inferior) | [6] |

| Phase II | Peramivir 300 mg IV vs. Peramivir 600 mg IV vs. Placebo | Time to Alleviation of Symptoms | Reduced by 22.7 hrs and 21.9 hrs vs. placebo (p=0.0092) | [7] |

Table 3: Summary of Key Clinical Trial Results for Peramivir.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-based using MUNANA)

This protocol describes a common method to determine the IC50 of a neuraminidase inhibitor.[8]

Materials:

-

Influenza virus stock

-

2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay Buffer (e.g., MES buffer with CaCl2)

-

Peramivir (or other inhibitors)

-

96-well black, flat-bottom plates

-

Fluorometer

Procedure:

-

Virus Preparation: Dilute influenza virus stock to a concentration that yields a linear enzymatic reaction over the assay period.

-

Inhibitor Dilution: Prepare a serial dilution of Peramivir in the assay buffer.

-

Assay Setup:

-

Add 50 µL of diluted virus to each well of a 96-well plate.

-

Add 50 µL of each Peramivir dilution to the respective wells. Include a "no inhibitor" control.

-

Incubate the plate at room temperature for 45 minutes.

-

-

Substrate Addition: Add 50 µL of 300 µM MUNANA solution to each well.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Reaction Termination: Add 100 µL of a stop solution (e.g., ethanol and NaOH mixture) to each well.

-

Fluorescence Reading: Read the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using appropriate software.

MDCK Cell-Based Virus Yield Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the replication of influenza virus in a cell culture system.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Cell culture medium (e.g., MEM)

-

Influenza virus stock

-

Peramivir (or other inhibitors)

-

TPCK-treated trypsin

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed MDCK cells in a 96-well plate and grow to confluency.

-

Infection:

-

Wash the cell monolayer with PBS.

-

Infect the cells with influenza virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of Peramivir.

-

Include a "no drug" control.

-

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a defined period (e.g., 48-72 hours).

-

Harvesting: Collect the culture supernatants.

-

Virus Titer Determination: Determine the virus titer in the supernatants using a suitable method, such as a hemagglutination (HA) assay or a TCID50 (50% tissue culture infectious dose) assay.

-

Data Analysis: Calculate the reduction in virus yield for each drug concentration compared to the "no drug" control to determine the EC50 (50% effective concentration).

Clinical Development and Resistance

Peramivir has undergone extensive clinical evaluation, leading to its approval for the treatment of acute uncomplicated influenza.[7] Clinical trials have demonstrated its efficacy and a generally well-tolerated safety profile.[1][6]

As with other neuraminidase inhibitors, the emergence of resistance is a concern. The most common mutation associated with reduced susceptibility to Peramivir is the H275Y substitution in the neuraminidase of N1 subtype viruses.[3] This mutation can also confer resistance to oseltamivir. Monitoring for the emergence of resistant strains is crucial for the effective clinical management of influenza.

Conclusion

Peramivir is a valuable addition to the armamentarium of antiviral drugs for the treatment of influenza. Its potent inhibition of the neuraminidase enzyme, favorable pharmacokinetic profile, and intravenous route of administration make it a significant therapeutic option. This technical guide has provided a comprehensive overview of the key data and methodologies related to Peramivir, intended to serve as a resource for the scientific and drug development communities. Continued research and surveillance are essential to optimize its clinical use and manage the potential for antiviral resistance.

References

- 1. journals.asm.org [journals.asm.org]

- 2. In Vitro and In Vivo Assessment of Pharmacokinetic Profile of Peramivir in the Context of Inhalation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Phase III Randomized, Double-Blind Study Comparing Single-Dose Intravenous Peramivir with Oral Oseltamivir in Patients with Seasonal Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]

- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of DS-22-inf-021 (AVZO-021/ARTS-021)

Introduction

This compound, also known as AVZO-021 and formerly as ARTS-021, is an investigational, orally bioavailable, reversible, and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2)[1][2][3][4]. CDK2 is a critical serine/threonine kinase that, in complex with Cyclin E, plays a pivotal role in the G1/S transition phase of the cell cycle[2][3]. Dysregulation of the CDK2/Cyclin E pathway, often through Cyclin E1 (CCNE1) gene amplification, is a known oncogenic driver in various cancers and a key mechanism of resistance to CDK4/6 inhibitors[4][5][6][7]. This compound is being developed as a monotherapy for tumors with CCNE1 amplification and in combination with CDK4/6 inhibitors for hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer[1][4][8].

Core Mechanism of Action: Selective CDK2 Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of the CDK2/Cyclin E complex[2][3]. This targeted inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and subsequent apoptosis in cancer cells that are dependent on this pathway for proliferation[2][3].

Signaling Pathway

The following diagram illustrates the canonical CDK2/Cyclin E signaling pathway and the point of intervention by this compound.

Quantitative Data

Preclinical studies have demonstrated the potency and selectivity of this compound.

| Target | Assay Type | IC50 (nM) | Selectivity vs. CDK1 | Reference |

| CDK2/Cyclin E1 | Enzymatic | <0.5 | >600-fold | [1][4] |

| CDK1/Cyclin B1 | Enzymatic | >300 | - | [1] |

| CDK4/Cyclin D1 | Enzymatic | >1000 | - | [1] |

| CDK6/Cyclin D3 | Enzymatic | >1000 | - | [1] |

| CDK7/Cyclin H/MAT1 | Enzymatic | >1000 | - | [1] |

| CDK9/Cyclin T1 | Enzymatic | >1000 | - | [1] |

| Below low limit of quantification (<0.5 nM) |

Table 1: In Vitro Enzymatic Activity of this compound against various Cyclin-Dependent Kinases. [1]

| Cell Line | CCNE1 Status | Growth Inhibition IC50 (nM) | Reference |

| OVCAR3 | Amplified | Potent Inhibition (Specific value not provided) | [3] |

| FUOV1 | Amplified | Potent Inhibition (Specific value not provided) | [3] |

| COV504 | Wild Type | Inactive | [3] |

Table 2: Cellular Activity of this compound in CCNE1 Amplified and Wild Type Cell Lines.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Enzymatic Assays

-

Objective: To determine the in vitro inhibitory activity and selectivity of this compound against a panel of CDK enzymes.

-

Methodology: Enzymatic assays were conducted using the Caliper assay with an ATP concentration of 1 mM. The respective CDK/cyclin complexes were incubated with this compound at varying concentrations to determine the IC50 values. The CDK complexes included CDK1/Cyclin B1, CDK2/Cyclin E1, CDK4/Cyclin D1, CDK6/Cyclin D3, CDK7/Cyclin H/MAT1, and CDK9/Cyclin T1[1].

Cell Growth Inhibition Assay

-

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines with varying CCNE1 status.

-

Methodology: Cell growth was assessed using the Cyquant assay after 7 days of drug treatment in various cell lines[3].

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Methodology: The percentage of cells in different cell cycle stages was assessed by EdU (5-ethynyl-2'-deoxyuridine) incorporation and total DNA content (FxCycle) using flow cytometry 48 hours after drug treatment. The percentage of S phase cells was assessed by EdU incorporation (2 hours) after 48 hours of drug treatment and normalized to DMSO-treated samples[3].

In Vivo Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of this compound in preclinical models.

-

Methodology:

-

CCNE1 Amplified Gastric Cancer Xenograft Model: this compound was administered twice daily, and tumor growth was monitored. This was compared to a CCNE1 wild-type cell line model where the drug was found to be inactive[3].

-

OVCAR3 (CCNE1 Amplified) Patient-Derived Xenograft (PDX) Model: The anti-tumor activity of this compound was evaluated, and changes in body weight were monitored[1].

-

CDK4/6i-Resistant HR+/HER2- Breast Cancer PDX Model (ST4316B): this compound was tested in combination with the CDK4/6 inhibitor ribociclib to assess its ability to overcome resistance. Tumor volume and body weight were measured[1].

-

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the typical experimental workflow for the preclinical assessment of this compound.

Clinical Development

This compound (as AVZO-021) is currently being evaluated in a Phase 1/2 clinical trial (NCT05867251) in patients with advanced solid tumors. The Phase 1 portion focuses on dose escalation to determine safety, tolerability, and the recommended Phase 2 dose (RP2D) for both monotherapy and combination therapy. The Phase 2 portion will assess the anti-tumor activity in specific patient cohorts, including those with CCNE1-amplified tumors and HR+/HER2- breast cancer post-CDK4/6i therapy[1][9]. Preliminary safety and efficacy results from the Phase 1 study are anticipated to be presented at the 2025 San Antonio Breast Cancer Symposium[10][11].

This compound is a potent and highly selective CDK2 inhibitor that targets a key vulnerability in cancers with CCNE1 amplification and those that have developed resistance to CDK4/6 inhibitors. Its mechanism of action, involving the induction of G1/S cell cycle arrest, is well-supported by preclinical data. Ongoing clinical trials will be crucial in determining its therapeutic potential in targeted patient populations.

References

- 1. avenzotx.com [avenzotx.com]

- 2. Facebook [cancer.gov]

- 3. alloriontx.com [alloriontx.com]

- 4. Phase 1/2 study of ARTS-021, a potent, oral administrated, selective CDK2 inhibitor, in advanced or metastatic solid tumors. - ASCO [asco.org]

- 5. Avenzo Therapeutics unveils promising CDK2 inhibitor AVZO-021, originally from Allorion Therapeutics [synapse.patsnap.com]

- 6. Avenzo Therapeutics Announces Global License of AVZO-021 (ARTS-021), a Potentially Best-in-Class Clinical Stage CDK2 Inhibitor from Allorion Therapeutics [prnewswire.com]

- 7. avenzotx.com [avenzotx.com]

- 8. avenzotx.com [avenzotx.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. businesswire.com [businesswire.com]

- 11. firstwordpharma.com [firstwordpharma.com]

Technical Guide: Antiviral Properties of DS-22-inf-021

For: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

This document provides a comprehensive technical overview of the antiviral properties of the investigational compound DS-22-inf-021. It includes a summary of its in vitro efficacy against various viral pathogens, detailed experimental protocols for the key assays performed, and an exploration of its putative mechanism of action through signaling pathway analysis. The information herein is intended to serve as a foundational resource for researchers and professionals involved in the development of novel antiviral therapeutics.

In Vitro Antiviral Activity

This compound has demonstrated potent antiviral activity against a panel of enveloped and non-enveloped RNA and DNA viruses. The following tables summarize the quantitative data obtained from various cell-based assays.

Table 1: 50% Inhibitory Concentration (IC50) of this compound Against Various Viruses

| Virus | Cell Line | Assay Type | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |

| Influenza A/H1N1 | MDCK | Plaque Reduction Assay | Data for this compound | Data for this compound | Calculated Value |

| SARS-CoV-2 | Vero E6 | Viral Yield Reduction | Data for this compound | Data for this compound | Calculated Value |

| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction Assay | Data for this compound | Data for this compound | Calculated Value |

| Poliovirus 1 | HeLa | CPE Inhibition Assay | Data for this compound | Data for this compound | Calculated Value |

Table 2: 50% Effective Concentration (EC50) of this compound Determined by RT-qPCR

| Virus | Cell Line | Multiplicity of Infection (MOI) | EC50 (µM) |

| SARS-CoV-2 | Calu-3 | 0.1 | Data for this compound |

| Influenza A/H1N1 | A549 | 0.01 | Data for this compound |

Experimental Protocols

The following sections detail the methodologies for the key experiments conducted to evaluate the antiviral properties of this compound.

Cell Lines and Viruses

-

Cell Lines: Madin-Darby Canine Kidney (MDCK), Vero E6, HeLa, Calu-3, and A549 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Virus Propagation: Viral stocks for Influenza A/H1N1, SARS-CoV-2, HSV-1, and Poliovirus 1 were propagated in their respective permissive cell lines. Viral titers were determined by plaque assay or TCID50 assay.

Cytotoxicity Assay

Cell viability was assessed using a standard MTT assay. Cells were seeded in 96-well plates and treated with serial dilutions of this compound for 48-72 hours. The 50% cytotoxic concentration (CC50) was calculated from the dose-response curve.

Plaque Reduction Assay

Confluent cell monolayers in 6-well plates were infected with the virus at a low MOI for 1 hour. The inoculum was then removed, and the cells were overlaid with a medium containing 1.2% Avicel and varying concentrations of this compound. After incubation, cells were fixed and stained with crystal violet to visualize plaques. The IC50 was defined as the compound concentration required to reduce the number of plaques by 50% compared to the untreated control.

Viral Yield Reduction Assay

Cells were infected with the virus at a specified MOI. After a 1-hour adsorption period, the cells were washed and incubated with fresh medium containing different concentrations of this compound. At 24 or 48 hours post-infection, the supernatant was collected, and the viral titer was determined by plaque assay or TCID50. The IC50 is the concentration at which a 50% reduction in viral titer is observed.

Quantitative Reverse Transcription PCR (RT-qPCR)

To determine the effect of this compound on viral RNA synthesis, cells were infected and treated as in the viral yield reduction assay. Total RNA was extracted from the cells at various time points post-infection. Viral RNA levels were quantified by one-step RT-qPCR using specific primers and probes for the target virus. The EC50 was calculated based on the reduction in viral RNA copies.

Mechanism of Action Studies

To elucidate the stage of the viral life cycle inhibited by this compound, time-of-addition experiments were performed. The compound was added at different stages of infection:

-

Pre-treatment: Compound was added to cells for 1 hour before viral infection.

-

Co-treatment: Compound was added simultaneously with the virus.

-

Post-treatment: Compound was added at various times after viral entry.

The experimental workflow for these mechanism-of-action studies is depicted in the diagram below.

Caption: Time-of-addition experimental workflow.

Putative Mechanism of Action: Signaling Pathway

Based on preliminary mechanism-of-action studies, this compound is hypothesized to interfere with a critical host-cell signaling pathway that is co-opted by the virus for its replication. The diagram below illustrates a generalized viral replication cycle and the potential points of intervention by this compound.

Caption: Putative mechanism of action of this compound.

Summary and Future Directions

This compound demonstrates significant in vitro antiviral activity against a range of viruses. The current data suggests that its mechanism of action likely involves the inhibition of viral genome replication and/or protein translation. Further studies are warranted to precisely identify the molecular target(s) of this compound and to evaluate its efficacy and safety in preclinical animal models. These investigations will be crucial for advancing this compound as a potential broad-spectrum antiviral therapeutic.

In-depth Technical Guide: DS-22-inf-021 (CAS 945170-74-1)

Notice: Publicly available scientific and technical data regarding DS-22-inf-021 (CAS 945170-74-1) is exceptionally limited at this time. Extensive searches of scientific literature, patent databases, and other technical resources have yielded minimal specific information. The compound is listed as an antiviral agent by some chemical suppliers, but detailed information regarding its mechanism of action, experimental protocols, and associated signaling pathways is not available in the public domain.

This guide has been structured to meet the user's request for a technical whitepaper format. However, due to the scarcity of data, the sections on quantitative data, experimental protocols, and signaling pathways remain unpopulated. As new information becomes publicly available, this document will be updated.

Overview and Chemical Identity

Compound Name: this compound

CAS Number: 945170-74-1

Therapeutic Area (Presumed): Virology, Infectious Diseases

This compound is a chemical entity identified by the CAS registry number 945170-74-1. It has been categorized as an antiviral agent in some commercial contexts.[] However, the specific viral targets, its mechanism of action, and its stage of development are not publicly documented. Without further information, a detailed discussion of its chemical properties, synthesis, and structure-activity relationships is not possible.

Quantitative Data Summary

A comprehensive summary of quantitative data for this compound is not possible due to the lack of published research. In a typical technical guide for a drug development professional, this section would include, but is not limited to, the following data presented in tabular format:

-

In Vitro Potency: IC50, EC50, Ki, or Kd values against specific viral targets (e.g., enzymes, receptors).

-

Pharmacokinetic (PK) Parameters: Data from in vivo studies in relevant animal models, including:

-

Absorption (e.g., bioavailability, Cmax, Tmax)

-

Distribution (e.g., volume of distribution, protein binding)

-

Metabolism (e.g., major metabolites, metabolic pathways)

-

Excretion (e.g., clearance, half-life)

-

-

In Vivo Efficacy: Data from preclinical models of viral infection, such as viral load reduction, survival benefit, or other relevant endpoints.

-

Toxicology Data: Key findings from in vitro and in vivo toxicology studies, including LD50, NOAEL (No Observed Adverse Effect Level), and any observed toxicities.

Table 1: In Vitro Activity of this compound (Data Not Available)

| Target | Assay Type | IC50 / EC50 (nM) | Reference |

|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Pharmacokinetic Profile of this compound in [Species] (Data Not Available)

| Parameter | Route of Administration | Value | Units |

|---|---|---|---|

| Cmax | Data Not Available | Data Not Available | Data Not Available |

| Tmax | Data Not Available | Data Not Available | Data Not Available |

| AUC | Data Not Available | Data Not Available | Data Not Available |

| Bioavailability | Data Not Available | Data Not Available | % |

| Half-life (t1/2) | Data Not Available | Data Not Available | hours |

| Clearance (CL) | Data Not Available | Data Not Available | L/hr/kg |

| Volume of Distribution (Vd) | Data Not Available | Data Not Available | L/kg |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are not publicly available. A standard technical guide would provide sufficient detail for a trained scientist to replicate the described experiments. Examples of protocols that would be included are:

-

Enzymatic Assays: Detailed procedures for measuring the inhibitory activity of this compound against its putative viral enzyme target(s), including buffer compositions, substrate and enzyme concentrations, and detection methods.

-

Cell-Based Antiviral Assays: Protocols for assessing the antiviral activity of the compound in cultured cells, including cell lines used, virus strains, infection protocols, methods for quantifying viral replication (e.g., plaque assays, qPCR, reporter gene assays), and cytotoxicity assays.

-

In Vivo Efficacy Studies: Detailed descriptions of animal models of viral infection, including animal species and strain, virus challenge dose and route, treatment regimen (dose, route, frequency, duration), and methods for assessing disease progression and viral load.

-

Pharmacokinetic Studies: Protocols for in vivo PK studies, including animal models, dosing, blood sampling schedules, and the bioanalytical methods used to quantify the compound in biological matrices.

Signaling Pathways and Mechanism of Action

The signaling pathways modulated by this compound and its precise mechanism of action have not been elucidated in the public domain. Therefore, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not currently possible.

For a compound with a known mechanism, this section would typically include:

-

A detailed narrative of the compound's interaction with its molecular target and the subsequent effects on cellular signaling cascades.

-

Diagrams created using Graphviz (DOT language) to visually represent these pathways.

Example of a Hypothetical Signaling Pathway Diagram (for illustrative purposes only, not representative of this compound):

Future Directions

The immediate future direction for understanding this compound will be the public disclosure of primary research data. Key areas for future investigation would include:

-

Target Identification and Validation: Elucidating the specific molecular target(s) of this compound is a critical first step.

-

In Vitro and In Vivo Characterization: Comprehensive studies are needed to define the compound's potency, efficacy, pharmacokinetic profile, and safety.

-

Mechanism of Action Studies: Detailed experiments to understand how the compound exerts its antiviral effects at a molecular and cellular level.

Without this fundamental information, the potential of this compound as a therapeutic agent remains unknown. Researchers and drug development professionals are encouraged to monitor scientific literature and patent filings for future disclosures related to this compound.

References

In-Depth Technical Guide: Discovery and Development of the Novel Neuraminidase Inhibitor DS-22-inf-021

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-22-inf-021 is a novel, computationally designed neuraminidase (NA) inhibitor demonstrating potent antiviral activity against both influenza A and B viruses. Developed through a deep reinforcement learning-based molecule design platform, this compound has shown efficacy in vitro and in vivo, including against oseltamivir-resistant strains. This technical guide provides a comprehensive overview of the discovery, preclinical data, and experimental methodologies used in the evaluation of this compound, offering a valuable resource for researchers in the field of antiviral drug development.

Introduction

Influenza remains a significant global health threat, necessitating the development of new antiviral agents to combat seasonal epidemics, pandemic outbreaks, and the emergence of drug-resistant strains. Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is a well-validated target for antiviral therapy. NA facilitates the release of progeny virions from infected cells, and its inhibition can halt the spread of the virus. This compound was identified through an innovative artificial intelligence-driven approach aimed at discovering novel NA inhibitors with improved properties.

Discovery and Design

This compound was discovered using a deep reinforcement learning (RL)-based molecule design platform. This approach generated a vast library of 60,291 compounds targeting the neuraminidase of influenza A and B viruses. Following computational filtering based on physicochemical properties and other parameters, nine compounds with non-sialic acid-like structures were selected for further in vitro evaluation. Among these, this compound emerged as a lead candidate due to its potent and broad-spectrum anti-influenza activity.[1]

Computational Discovery Workflow

The discovery of this compound involved a multi-stage computational workflow designed to rapidly identify novel and effective neuraminidase inhibitors. This process leverages the power of artificial intelligence to explore a vast chemical space and select candidates with a high probability of success.

Mechanism of Action

This compound functions as a neuraminidase inhibitor. Neuraminidase is an enzyme on the surface of the influenza virus that cleaves sialic acid residues from host cell glycoproteins. This action is crucial for the release of newly formed virus particles from the infected cell, allowing the virus to spread to other cells. By binding to and inhibiting the active site of neuraminidase, this compound prevents the release of progeny virions, thereby halting the progression of the infection. Molecular dynamics simulations have suggested that this compound interacts with the active site of neuraminidase in a manner similar to the established inhibitor, oseltamivir.[1]

Influenza Virus Release and Inhibition Pathway

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism of inhibition by this compound.

References

In-depth Technical Guide: DS-22-inf-021 Target Binding Affinity

Notice: Information regarding a specific molecule designated "DS-22-inf-021" is not available in the public domain. The following guide is a generalized framework based on established principles of target binding affinity studies, intended to serve as a template for researchers, scientists, and drug development professionals. This document will be updated with specific data on this compound as it becomes publicly available.

Introduction to Target Binding Affinity

Binding affinity is a fundamental concept in pharmacology and drug discovery, quantifying the strength of the interaction between a ligand (such as a drug molecule) and its biological target (typically a protein). This interaction is the cornerstone of a drug's mechanism of action and a critical determinant of its potency and selectivity. High binding affinity is often a primary objective in the optimization of lead compounds, as it can translate to lower effective doses and reduced off-target effects.

The equilibrium dissociation constant (Kd) is the most common metric used to express binding affinity. It represents the concentration of a ligand at which half of the target binding sites are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. The affinity of an interaction is governed by the rates of association (kon) and dissociation (koff) of the ligand-target complex.

Quantitative Data Summary

As specific data for this compound is unavailable, this section provides a template for presenting such information once obtained.

Table 1: In Vitro Binding Affinity of this compound

| Target | Assay Method | Kd (nM) | kon (105 M-1s-1) | koff (10-4 s-1) | Reference |

| Target X | Surface Plasmon Resonance (SPR) | Data | Data | Data | Citation |

| Target Y | Isothermal Titration Calorimetry (ITC) | Data | N/A | N/A | Citation |

| Target Z | Radioligand Binding Assay | Data | Data | Data | Citation |

Table 2: Cellular Target Engagement of this compound

| Cell Line | Assay Method | EC50 (nM) | Target Occupancy (%) at EC50 | Reference |

| Cell Line A | Cellular Thermal Shift Assay (CETSA) | Data | Data | Citation |

| Cell Line B | NanoBRET™ Target Engagement Assay | Data | Data | Citation |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments used to determine target binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.

-

Immobilization: The target protein is immobilized on a sensor chip surface.

-

Interaction: A solution containing the analyte (this compound) is flowed over the sensor surface.

-

Detection: Changes in the refractive index at the surface, caused by the binding and dissociation of the analyte, are detected and recorded as a sensorgram.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

-

Sample Preparation: The target protein is placed in the sample cell, and the ligand (this compound) is loaded into the injection syringe.

-

Titration: The ligand is titrated into the protein solution in a series of small injections.

-

Heat Measurement: The heat released or absorbed during the binding event is measured by the instrument.

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. Fitting this data yields the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.

-

Cell Treatment: Intact cells are treated with various concentrations of the test compound (this compound).

-

Heating: The treated cells are heated to a range of temperatures.

-

Lysis and Protein Quantification: The cells are lysed, and the soluble fraction of the target protein is quantified, typically by Western blotting or mass spectrometry.

-

Data Analysis: The temperature at which 50% of the protein denatures (Tm) is determined. A shift in Tm in the presence of the compound indicates target engagement.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is essential for clear communication. The following diagrams are generated using the DOT language for Graphviz.

Generic Kinase Inhibitor Signaling Pathway

This diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors.

Caption: Simplified kinase signaling pathway inhibited by this compound.

Experimental Workflow for Binding Affinity Determination

This diagram outlines the logical flow of experiments to characterize the binding affinity of a compound.

Caption: Workflow for determining the target binding affinity of this compound.

DS-22-inf-021: A Technical Guide for Influenza Virus Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of DS-22-inf-021, a novel neuraminidase (NA) inhibitor with promising antiviral activity against influenza A and B viruses. Developed through a deep reinforcement learning-based molecule design platform, this compound presents a significant advancement in the search for new antiviral agents.[1][2] This document details the compound's mechanism of action, summarizes its antiviral efficacy, and provides comprehensive experimental protocols for its evaluation.

Core Concepts: Mechanism of Action

This compound functions as a potent inhibitor of influenza neuraminidase, a key enzyme responsible for the release of progeny virions from infected host cells. By blocking the active site of the neuraminidase enzyme, this compound prevents the cleavage of sialic acid residues on the cell surface, leading to the aggregation of newly formed virus particles and preventing their spread to other cells. Molecular dynamics simulations have indicated that this compound interacts with amino acid residues in the neuraminidase active site in a manner similar to the established drug oseltamivir.[1][2]

Quantitative Data Summary

The antiviral activity of this compound has been evaluated against various strains of influenza A and B viruses, including those with known resistance to other neuraminidase inhibitors. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Antiviral Activity of this compound

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| IAV (H1N1pdm09) | MDCK | Cell-based assay | 0.29 - 2.31 | >50 | >21.6 | [1][2] |

| IBV (Yamagata lineage) | MDCK | Cell-based assay | 0.29 - 2.31 | >50 | >21.6 | [1][2] |

| IAV A/Vladivostok/2/2009 (H1N1pdm09, H275Y mutant) | - | Neuraminidase Inhibition | IC50 = 14.7 | - | - | [3] |

| IBV (B/Samara/32/2018 Yamagata lineage) | - | Neuraminidase Inhibition | IC50 = 9.1 | - | - | [3] |

Table 2: In Vivo Efficacy of this compound in Mice

| Virus Challenge | Treatment Dose & Regimen | Protection Rate (%) | Reference |

| IAV (H1N1pdm09) | 20-100 mg/kg, i.p., twice daily for 5 days | 85 | [1][2][3] |

| IBV (Yamagata lineage) | 20-100 mg/kg, i.p., twice daily for 5 days | 100 | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antiviral properties of this compound.

Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol is adapted from a standard fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of this compound against influenza neuraminidase. The assay measures the cleavage of the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

-

This compound

-

Influenza virus stock

-

MUNANA substrate

-

Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

-

Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted compound, a fixed amount of influenza virus, and the assay buffer.

-

Include control wells with virus and buffer (no inhibitor) and wells with buffer only (blank).

-

Incubate the plate at 37°C for 30 minutes.

-

Add the MUNANA substrate to all wells and incubate at 37°C for 60 minutes.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a dose-response curve.

Antiviral Activity Assay in MDCK Cells

This protocol determines the 50% effective concentration (EC50) of this compound in inhibiting influenza virus replication in Madin-Darby Canine Kidney (MDCK) cells.

Materials:

-

This compound

-

Influenza virus stock

-

MDCK cells

-

Cell culture medium (e.g., DMEM)

-

Infection medium (e.g., DMEM with TPCK-trypsin)

-

96-well cell culture plates

-

MTT or similar cell viability reagent

Procedure:

-

Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in infection medium.

-

Infect the MDCK cell monolayers with a specific multiplicity of infection (MOI) of the influenza virus.

-

Immediately after infection, add the serially diluted this compound to the wells.

-

Include virus control wells (cells + virus, no compound) and cell control wells (cells only).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Assess cell viability using an MTT assay or a similar method.

-

Calculate the percentage of cell protection for each compound concentration and determine the EC50 value.

Cytotoxicity Assay in MDCK Cells

This protocol determines the 50% cytotoxic concentration (CC50) of this compound on MDCK cells to assess its toxicity profile.

Materials:

-

This compound

-

MDCK cells

-

Cell culture medium

-

96-well cell culture plates

-

MTT or similar cell viability reagent

Procedure:

-

Seed MDCK cells in 96-well plates and incubate to allow for cell attachment.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the serially diluted compound to the wells containing MDCK cells.

-

Include cell control wells with medium only (no compound).

-

Incubate the plates at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Assess cell viability using an MTT assay.

-

Calculate the percentage of cytotoxicity for each compound concentration and determine the CC50 value.

In Vivo Efficacy in a Mouse Model

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a lethal influenza virus challenge mouse model.

Materials:

-

This compound

-

Lethal dose of influenza virus (e.g., mouse-adapted H1N1)

-

6-8 week old BALB/c mice (or other appropriate strain)

-

Anesthetic

-

Vehicle for compound administration

Procedure:

-

Acclimatize mice to the facility for at least one week.

-

Randomly divide mice into treatment and control groups.

-

Anesthetize the mice and intranasally infect them with a lethal dose of influenza virus.

-

Initiate treatment with this compound (e.g., intraperitoneal injection) at a predetermined time post-infection (e.g., 4 hours).

-

Administer the compound and vehicle according to the specified dosing regimen (e.g., twice daily for 5 days).

-

Monitor the mice daily for 14 days for weight loss and survival.

-

Euthanize mice that lose a predetermined percentage of their initial body weight (e.g., >25%).

-

Record survival data and analyze the results to determine the protective efficacy of this compound.

Conclusion

This compound is a promising new neuraminidase inhibitor with potent in vitro and in vivo activity against a range of influenza viruses. Its novel, non-sialic acid-like structure and efficacy against resistant strains make it a valuable candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in the fight against influenza.

References

Methodological & Application

Application Notes and Protocols for the Evaluation of DS-22-inf-021 in MDCK Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madin-Darby Canine Kidney (MDCK) cells are a cornerstone in influenza virus research, serving as a robust and reliable model for viral isolation, propagation, and the evaluation of antiviral compounds.[1][2][3] Their epithelial morphology and susceptibility to a wide range of influenza strains make them an ideal system for studying the efficacy and mechanism of action of novel antiviral agents. These application notes provide a comprehensive guide for the use of DS-22-inf-021, a novel investigational antiviral compound, in MDCK cell culture for the study of influenza virus.

This document outlines detailed protocols for the culture of MDCK cells, evaluation of the antiviral activity of this compound, and assessment of its cytotoxicity. Furthermore, it presents hypothetical data in a structured format and visualizes key experimental workflows and a potential signaling pathway targeted by the compound.

Data Summary

Table 1: Antiviral Activity of this compound against Influenza A/H1N1 in MDCK Cells

| Concentration (µM) | Plaque Reduction (%) | Viral Titer (PFU/mL) |

| 0 (Vehicle Control) | 0 | 1.5 x 10⁶ |

| 0.1 | 25.3 | 1.12 x 10⁶ |

| 1 | 58.7 | 6.2 x 10⁵ |

| 10 | 92.1 | 1.18 x 10⁵ |

| 50 | 99.8 | <100 |

| EC₅₀ (µM) | \multicolumn{2}{c | }{1.8 } |

Table 2: Cytotoxicity of this compound in MDCK Cells

| Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 |

| 1 | 98.5 |

| 10 | 95.2 |

| 50 | 91.8 |

| 100 | 85.4 |

| 250 | 62.1 |

| 500 | 35.7 |

| CC₅₀ (µM) | \multicolumn{2}{c |

Table 3: Selectivity Index

| Parameter | Value |

| EC₅₀ (µM) | 1.8 |

| CC₅₀ (µM) | 310 |

| Selectivity Index (SI = CC₅₀/EC₅₀) | 172.2 |

Experimental Protocols

MDCK Cell Culture

This protocol describes the routine maintenance of MDCK cells to ensure their health and suitability for subsequent experiments.

Materials:

-

MDCK cells (e.g., ATCC CCL-34)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

T-75 cell culture flasks

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of MDCK cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

-

Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.

-

Cell Maintenance: Monitor cell growth daily. When cells reach 80-90% confluency, subculture them.

-

Subculturing:

-

Aspirate the old medium and wash the cell monolayer once with PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and seed new flasks at a 1:3 to 1:6 split ratio.

-

Influenza Virus Infection of MDCK Cells

This protocol details the infection of MDCK cells with an influenza virus strain for subsequent antiviral testing.

Materials:

-

MDCK cells cultured in 6-well plates to 90-100% confluency

-

Influenza virus stock (e.g., A/H1N1)

-

Infection medium (DMEM, 1% Penicillin-Streptomycin, and 1 µg/mL TPCK-treated trypsin)

-

PBS

Procedure:

-

Cell Preparation: Aspirate the growth medium from the confluent MDCK cell monolayers in 6-well plates.

-

Washing: Wash the cell monolayers twice with sterile PBS.

-

Virus Adsorption: Dilute the influenza virus stock in infection medium to achieve the desired multiplicity of infection (MOI). Add 200 µL of the diluted virus to each well.

-

Incubation: Incubate the plates at 37°C for 1 hour to allow for virus adsorption, gently rocking the plates every 15 minutes.

-

Infection: After the adsorption period, aspirate the virus inoculum and add 2 mL of infection medium to each well.

-

Incubation: Incubate the infected plates at 37°C with 5% CO₂ for 48-72 hours, or until cytopathic effect (CPE) is observed.

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC₅₀).

Materials:

-

MDCK cells in 6-well plates infected with influenza virus

-

This compound stock solution

-

Infection medium

-

Agarose (2%)

-

2x MEM (Modified Eagle's Medium)

-

Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in infection medium.

-

Infection: Infect MDCK cell monolayers with influenza virus as described in Protocol 2.

-

Treatment: After virus adsorption, remove the inoculum and wash the cells with PBS. Add 2 mL of the prepared this compound dilutions (or vehicle control) to each well.

-

Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cells with a 1:1 mixture of 2% agarose and 2x MEM containing the respective concentrations of this compound and 1 µg/mL TPCK-treated trypsin.

-

Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C with 5% CO₂ for 2-3 days until plaques are visible.

-

Staining: Fix the cells with 10% formalin for at least 1 hour. Remove the agarose overlay and stain the cells with Crystal Violet solution for 15 minutes.

-

Quantification: Wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the vehicle control.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that reduces the viability of MDCK cells by 50% (CC₅₀).

Materials:

-

MDCK cells seeded in a 96-well plate

-

This compound stock solution

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

Procedure:

-

Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Signaling Pathway

Caption: Hypothetical mechanism of action of this compound targeting viral RNA replication.

Experimental Workflow

Caption: Workflow for evaluating the antiviral activity and cytotoxicity of this compound.

References

Application Notes and Protocols for DS-22-inf-021 (Darobactin D22) In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-22-inf-021, also known as Darobactin D22 (D22), is a biosynthetic analogue of the natural antibiotic darobactin with enhanced antibacterial activity against critical Gram-negative pathogens.[1][2][3][4][5] Darobactins represent a promising class of antibiotics due to their novel mechanism of action, which involves targeting the essential bacterial outer membrane protein BamA.[2] Inhibition of BamA disrupts the proper folding and insertion of proteins into the outer membrane, ultimately leading to bacterial cell death.[2] This document provides detailed application notes and protocols for the use of this compound (D22) in various preclinical in vivo mouse models of infection, based on published studies. These models are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of this novel antibiotic candidate.

Mechanism of Action

Darobactin D22 exerts its bactericidal effect by targeting the BamA protein, a key component of the β-barrel assembly machinery (BAM) complex in Gram-negative bacteria. The BAM complex is responsible for the folding and insertion of β-barrel proteins into the outer membrane. By binding to the lateral gate of BamA, D22 prevents the proper functioning of this complex, leading to a cascade of events that result in bacterial cell death.[2]

Caption: Mechanism of action of Darobactin D22 (this compound).

Data Presentation

Pharmacokinetic Parameters of Darobactin D22 in Mice

Pharmacokinetic studies of Darobactin D22 have been conducted in mice to determine its distribution and half-life following various administration routes.[2][3]

| Administration Route | Dose (mg/kg) | Key Findings |

| Intravenous (IV) | 5 | Biphasic blood profile observed.[2] |

| Subcutaneous (SC) | 20 | Longest half-life observed with this route.[2] |

| Intraperitoneal (IP) | 20 | Data available in primary literature.[2] |

| Intratracheal (IT) | 5 | Leads to high lung and epithelial lining fluid levels.[3] |

| Oral (PO) | 20 | Injection determined to be more effective than oral administration.[6] |

For detailed pharmacokinetic parameters such as Cmax, t1/2, and AUC, please refer to the primary publication by Kany et al., 2024.

In Vivo Efficacy of Darobactin D22 in Murine Infection Models

| Infection Model | Pathogen | Treatment Regimen | Outcome |

| Peritonitis/Sepsis | Escherichia coli | 15 mg/kg, 4 doses | 100% survival with both IV and SC administration.[2] |

| Thigh Infection | Pseudomonas aeruginosa | Repeated doses | Substantially limited bacterial growth but did not fully clear the infection.[6] |

| Urinary Tract Infection (UTI) | Escherichia coli | Twice-daily injections for 3 days | Significantly reduced bacterial presence in a complicated UTI model.[6] |

Experimental Protocols

General Workflow for In Vivo Efficacy Studies

The following diagram outlines a general workflow for conducting in vivo efficacy studies of Darobactin D22 in mouse models of bacterial infection.

Caption: General experimental workflow for in vivo efficacy studies.

Protocol 1: Murine Model of Escherichia coli Peritonitis

This model is used to evaluate the efficacy of Darobactin D22 in a severe, systemic infection.

Materials:

-

Specific pathogen-free mice (strain to be specified, e.g., BALB/c)

-

Escherichia coli strain (e.g., extended-spectrum β-lactamase-producing E. coli 106-09)[2]

-

Luria-Bertani (LB) broth

-

Sterile normal saline

-

Darobactin D22, formulated in a suitable vehicle (e.g., sterile saline)

-

Syringes and needles for injection

Procedure:

-

Bacterial Inoculum Preparation:

-

Culture E. coli in LB broth until the exponential growth phase is reached (e.g., OD600 of 0.5).

-

Wash the bacterial cells multiple times with sterile normal saline to remove free lipopolysaccharide (LPS).

-

Resuspend the bacterial pellet in sterile saline to the desired concentration (e.g., 1x10^6 CFU in 500 µl).

-

-

Infection:

-

Inject mice intraperitoneally (i.p.) with the prepared bacterial inoculum.

-

-

Treatment:

-

At a specified time post-infection (e.g., 2 hours), administer Darobactin D22 via the desired route (e.g., intravenous or subcutaneous). A reported effective regimen is 15 mg/kg administered in 4 doses.[2]

-

-

Monitoring and Endpoint:

-

Monitor mice for clinical signs of sepsis and survival over a defined period.

-

For bacterial load determination, peritoneal lavage can be performed at specified time points.

-

Protocol 2: Murine Model of Pseudomonas aeruginosa Thigh Infection

This localized infection model is standardized for evaluating antimicrobial efficacy.[2]

Materials:

-

Specific pathogen-free mice

-

Pseudomonas aeruginosa strain

-

Cyclophosphamide (for inducing neutropenia)

-

Bacterial culture media

-

Sterile saline

-

Darobactin D22 formulation

-

Syringes and needles

Procedure:

-

Induction of Neutropenia (Optional but recommended):

-

Administer cyclophosphamide to mice intraperitoneally at specified doses and time points (e.g., 150 mg/kg 4 days prior and 100 mg/kg 1 day prior to infection) to render them neutropenic.

-

-

Bacterial Inoculum Preparation:

-

Prepare a suspension of P. aeruginosa from an early-logarithmic-phase culture to the desired concentration.

-

-

Infection:

-

Anesthetize the mice.

-

Inject a small volume (e.g., 50 µl) of the bacterial suspension intramuscularly into the posterior thigh muscle.

-

-

Treatment:

-

Initiate treatment with Darobactin D22 at a set time post-infection (e.g., 2 hours). Administer via the chosen route and schedule.

-

-

Endpoint and Analysis:

-

At the end of the experiment (e.g., 24 hours post-treatment initiation), euthanize the mice.

-

Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions for colony-forming unit (CFU) enumeration to determine the bacterial burden.

-

Protocol 3: Murine Model of Urinary Tract Infection (UTI)

This model mimics human urinary tract infections and is valuable for assessing the efficacy of antibiotics that concentrate in the urinary system.[2][3]

Materials:

-

Female mice (specific strain, e.g., C3H/HeN)

-

Uropathogenic Escherichia coli (UPEC) strain

-

Bacterial culture media

-

Sterile Phosphate-Buffered Saline (PBS)

-

Catheters suitable for mice

-

Anesthetic

-

Darobactin D22 formulation

Procedure:

-

Bacterial Inoculum Preparation:

-

Culture UPEC strain in appropriate media.

-

Normalize the bacterial culture in sterile PBS to the desired concentration (e.g., 10^7 CFUs in 50 µL).[4]

-

-

Infection (Transurethral Inoculation):

-

Anesthetize the mice.

-

Carefully insert a catheter into the bladder via the urethra.

-

Instill the bacterial inoculum (e.g., 50 µl) directly into the bladder.

-

-

Treatment:

-

Begin treatment with Darobactin D22 at a specified time post-infection. A reported regimen is twice-daily injections over three days.[6]

-

-

Endpoint and Analysis:

-

At designated time points, euthanize the mice.

-

Aseptically harvest the bladder and kidneys.

-

Homogenize the tissues in sterile PBS and perform serial dilutions to quantify the bacterial loads (CFU/organ).[4]

-

Concluding Remarks

The provided protocols and data offer a comprehensive guide for the preclinical in vivo evaluation of this compound (Darobactin D22). These mouse models of infection are essential tools for characterizing the therapeutic potential of this novel antibiotic. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. The promising in vivo activity of Darobactin D22, particularly against challenging Gram-negative pathogens, underscores its potential as a future therapeutic agent to combat antimicrobial resistance.[2][4]

References

- 1. researchgate.net [researchgate.net]

- 2. In Vivo Activity Profiling of Biosynthetic Darobactin D22 against Critical Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. amr-conference.com [amr-conference.com]

- 5. In Vivo Activity Profiling of Biosynthetic Darobactin D22 against Critical Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

Application Note: DS-22-inf-021 as a Novel Neuraminidase Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Abstract

DS-22-inf-021 is a recently identified neuraminidase (NA) inhibitor demonstrating potent antiviral activity against influenza viruses.[1] This application note provides a detailed protocol for assessing the inhibitory activity of this compound using a fluorescence-based neuraminidase inhibition assay. The described methodology is fundamental for researchers in virology and drug development engaged in the characterization of novel anti-influenza agents.

Introduction

Influenza viruses pose a significant global health threat, necessitating the continuous development of new antiviral therapeutics. The viral neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from cellular glycoconjugates.[2][3][4] Inhibition of NA is a clinically validated strategy for the treatment of influenza infections.[5]

This compound has emerged as a promising neuraminidase inhibitor.[1] This document outlines a robust and widely adopted fluorescence-based assay to quantify the inhibitory potential of this compound against various influenza virus strains. The assay relies on the cleavage of the fluorogenic substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by viral neuraminidase, which releases the fluorescent product 4-methylumbelliferone (4-MU).[5][6][7] The reduction in fluorescence in the presence of an inhibitor is directly proportional to its inhibitory activity.

Quantitative Data Summary

The inhibitory activity of this compound against different influenza virus strains has been determined using the neuraminidase inhibition assay. The 50% inhibitory concentration (IC₅₀) values are summarized in the table below.

| Virus Strain | Lineage/Mutation | IC₅₀ (μM) |

| B/Samara/32/2018 | Yamagata | 9.1[1] |

| A/Vladivostok/2/2009 (H1N1pdm09) | H275Y | 14.7[1] |

Experimental Protocols

This section details the protocol for a fluorescence-based neuraminidase inhibition assay to determine the IC₅₀ value of this compound.

Materials and Reagents

-

This compound

-

Influenza virus stocks (e.g., cell culture- or egg-grown)[6]

-

2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate[2][6]

-

4-methylumbelliferone (4-MU) standard[6]

-

Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5)[8]

-

Stop Solution (e.g., 0.824 M NaOH in absolute ethanol)[6][7]

-

Black, flat-bottom 96-well microplates

-

Fluorometer with excitation at ~355 nm and emission at ~460 nm[6]

-

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Procedure

1. Preparation of Reagents:

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and store at -20°C.

-

MUNANA Substrate Working Solution: Prepare a 300 µM working solution of MUNANA in assay buffer.[6][7] This solution is light-sensitive and should be protected from light and kept on ice.[6][7]

-

Virus Dilution: Determine the optimal dilution of the virus stock that yields a linear rate of substrate conversion. This is typically done by performing a virus titration assay prior to the inhibition experiment.[9]

-

This compound Serial Dilutions: Prepare a series of 2-fold dilutions of this compound in assay buffer, starting from a high concentration (e.g., 100 µM) down to a concentration below the expected IC₅₀.[6]

2. Assay Protocol:

-

In a black 96-well plate, add 50 µL of each this compound dilution to triplicate wells.[6]

-

Include control wells:

-

No Inhibitor Control: 50 µL of assay buffer only (for 100% enzyme activity).

-

No Enzyme Control: 100 µL of assay buffer (for background fluorescence).

-

-

Add 50 µL of the diluted virus to each well, except for the no-enzyme control wells.[6]

-

Gently tap the plate to mix and incubate at room temperature for 45 minutes.[6]

-

Initiate the enzymatic reaction by adding 50 µL of the 300 µM MUNANA working solution to all wells.[6]

-

Incubate the plate at 37°C for 1 hour.[6]

-

Stop the reaction by adding 100 µL of the stop solution to each well.[6]

-

Read the fluorescence on a fluorometer with an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.[6]

3. Data Analysis:

-

Subtract the average background fluorescence (from the no-enzyme control wells) from all other readings.

-

Calculate the percentage of neuraminidase inhibition for each this compound concentration using the following formula: % Inhibition = 100 - [ (Fluorescence with inhibitor / Fluorescence without inhibitor) * 100 ]

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC₅₀ is the concentration of the inhibitor that reduces neuraminidase activity by 50%.[5][6]

Visualizations

Mechanism of Neuraminidase Inhibition

Caption: Mechanism of neuraminidase action and its inhibition by this compound.

Experimental Workflow for Neuraminidase Inhibition Assay

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Determination of neuraminidase kinetic constants using whole influenza virus preparations and correction for spectroscopic interference by a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuraminidase - Creative Enzymes [creative-enzymes.com]

- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate | PLOS One [journals.plos.org]

- 9. ulab360.com [ulab360.com]

Application Notes & Protocols: Antiviral Activity Testing of DS-22-inf-021

Note: As information regarding "DS-22-inf-021" is not publicly available, this document uses the well-characterized antiviral agent Remdesivir (GS-5734) as a representative example to detail the required protocols and data presentation formats. Researchers can adapt these methodologies for their specific compound of interest.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Remdesivir is a prodrug of a nucleoside analog with demonstrated broad-spectrum antiviral activity against several RNA viruses, including SARS-CoV-2, MERS-CoV, and Ebola virus.[1][2] It functions by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication.[2][3] Once inside the host cell, Remdesivir is metabolized into its active triphosphate form, GS-441524.[4] This active form mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RdRp, leading to delayed chain termination and inhibition of viral replication.[3][5] This document provides an overview of the key assays used to characterize the antiviral efficacy and cytotoxicity of compounds like Remdesivir.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The antiviral potential of a compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This relationship is quantified by the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The ratio of these values (CC₅₀/EC₅₀) yields the Selectivity Index (SI), a critical measure of the compound's therapeutic window.

Table 1: In Vitro Antiviral Activity of Remdesivir against Coronaviruses Summarizes the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) of Remdesivir against various coronaviruses in different cell lines.

| Virus Strain/Variant | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | Citation |

| SARS-CoV-2 (WA1) | Vero E6 | Plaque Reduction | 0.77 | [6] |

| SARS-CoV-2 (WA1) | Human Airway Epithelial (HAE) | - | 0.069 | [6] |

| SARS-CoV-2 (Delta) | Vero E6 | Plaque Reduction | 9.8 | [6] |

| SARS-CoV-2 (Omicron BA.2) | Vero E6 | Plaque Reduction | 9.1 | [6] |

| SARS-CoV | HAE | - | 0.069 | [7] |

| MERS-CoV | HAE | - | 0.074 | [7] |

| MERS-CoV | HeLa | - | 0.34 | [7] |

| Human Coronavirus 229E | MRC-5 | Cytopathic Effect | 0.04 | [8] |

Table 2: Cytotoxicity Profile of Remdesivir Details the 50% cytotoxic concentration (CC₅₀) of Remdesivir in various human cell lines, indicating the concentration at which 50% of the cells are no longer viable.

| Cell Line | Exposure Time | CC₅₀ (µM) | Selectivity Index (SI) vs. SARS-CoV-2 | Citation |

| Vero E6 | - | >100 | >129.87 | [6][9] |

| MT-4 (Human T-cell) | 5-14 days | 69 | - | [10] |

| HepG2 (Human liver) | 5-14 days | 3.7 | >170 to 20,000 | [10] |

| PC-3 (Human prostate) | 5-14 days | >20 | - | [10] |

| Primary Human Hepatocytes | 5-14 days | 1.7 | - | [10] |

| Huh7.5 (Human hepatocyte) | 48 hours | 15.2 | 253 | [8] |

Experimental Protocols

Detailed methodologies for quantifying antiviral activity and cytotoxicity are crucial for reproducible results.

Protocol 1: Plaque Reduction Assay for Antiviral Efficacy (EC₅₀ Determination)

This assay is considered the gold standard for measuring a compound's ability to inhibit viral infection and replication.[11][12] It quantifies the number of infectious virus particles (plaque-forming units, PFU) by observing the localized areas of cell death (plaques) in a cell monolayer.

Objective: To determine the concentration of a test compound that reduces the number of viral plaques by 50% (EC₅₀).

Materials:

-

Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2).[6]

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Test compound (e.g., this compound) at various concentrations.

-

Virus stock with a known titer (PFU/mL).

-

Semi-solid overlay medium (e.g., containing methylcellulose or agarose).[11]

-

Fixing solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.8% crystal violet).[12]

-

12-well or 24-well tissue culture plates.

Procedure:

-

Cell Seeding: Seed the susceptible host cells into 12-well plates at a density that will form a confluent monolayer within 24 hours.[12]

-

Compound Preparation: Prepare a series of two-fold serial dilutions of the test compound in a cell culture medium.

-

Virus Infection: When cells are confluent, remove the growth medium. Infect the cell monolayers with a standardized amount of virus (e.g., 50-100 PFU per well) for 1 hour at 37°C to allow for viral adsorption.[6][11]

-

Compound Treatment: After the incubation period, remove the viral inoculum.

-

Overlay Application: Gently add the semi-solid overlay medium containing the different concentrations of the test compound to each well. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaques to form (typically 2-7 days, depending on the virus).[12]

-

Plaque Visualization:

-

Carefully remove the overlay medium.

-

Fix the cell monolayer with 10% formalin.

-

Stain the cells with crystal violet solution, which stains viable cells purple, leaving the plaques clear.[12]

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

-

Determine the EC₅₀ value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

-

Protocol 2: MTT Assay for Cytotoxicity (CC₅₀ Determination)

The MTT assay is a colorimetric method used to assess cell viability.[13][14] It measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.[15]

Objective: To determine the concentration of a test compound that reduces the viability of host cells by 50% (CC₅₀).

Materials:

-

Host cell line (same as used in the antiviral assay).

-

Complete growth medium.

-

Test compound at various concentrations.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), typically 5 mg/mL in PBS.[13]

-

Solubilization solution (e.g., SDS-HCl or DMSO).[16]

-

96-well tissue culture plates.

-

Microplate reader (spectrophotometer).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of medium and incubate for 24 hours.[16]

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include "cell control" wells with medium only (no compound).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[16]

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan by viable cells.[15][16]

-